molecular formula C7H7N3O B2893972 [1,2,4]Triazolo[1,5-A]pyridin-8-ylmethanol CAS No. 1824117-63-6

[1,2,4]Triazolo[1,5-A]pyridin-8-ylmethanol

Cat. No. B2893972
CAS RN: 1824117-63-6
M. Wt: 149.153
InChI Key: DEEGMDYVNHVMRX-UHFFFAOYSA-N
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Description

“[1,2,4]Triazolo[1,5-A]pyridin-8-ylmethanol” is a synthetic compound with the molecular weight of 149.15 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-A]pyridines has been summarized in several studies . A common approach to constructing the [1,2,4]triazolo[1,5-A]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines . Various oxidizers such as NaOCl, Pb(OAc)4, or MnO2, as well as more environmentally friendly PIFA (PhI(OCOCF3)2) and I2/KI, have been used for this purpose .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7N3O/c11-4-6-2-1-3-10-5-8-9-7(6)10/h1-3,5,11H,4H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a solid substance at room temperature . The storage temperature for this compound is between 2-8°C .

Scientific Research Applications

Synthetic Strategies and Chemical Properties

  • Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines: A novel strategy involving phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation allows for the efficient construction of the 1,2,4-triazolo[1,5-a]pyridine skeleton through direct oxidative N-N bond formation, highlighting a short reaction time and high yields (Zheng et al., 2014).
  • Polynitrogenated Ligands: The synthesis of novel polynitrogenated ligands, including [1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanol derivatives, as potential helicating compounds or luminescent sensors, showcases their utility in creating complex molecular structures (Abarca, Ballesteros, & Chadlaoui, 2004).

Pharmacological and Biological Applications

  • Inhibitors of Hypoxia-Inducible Factor Prolylhydroxylase Domain-1 (PHD-1): Compounds based on this compound have been identified as potent inhibitors of PHD-1, with novel binding interactions beneficial for therapeutic applications (Ahmed et al., 2017).
  • Herbicidal Activity: Derivatives of this compound have shown promising herbicidal activity against various weeds, indicating their potential in agricultural applications (Liu et al., 2015).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Future Directions

The [1,2,4]triazolo[1,5-A]pyridine derivatives have found wide application in drug design . On the basis of this backbone, drugs like GLPG0634 (filgotinib) and CEP33779, highly effective inhibitors of type I and II Janus kinases, were synthesized . Therefore, the future directions of this compound could be in the development of more potent drugs .

properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridin-8-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c11-4-6-2-1-3-10-7(6)8-5-9-10/h1-3,5,11H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEGMDYVNHVMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C(=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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